Tetrahydroharmine

MAO-A inhibition Neuropharmacology Enzyme kinetics

Tetrahydroharmine (THH; Leptaflorine) is the essential low-potency MAO-A inhibitor (IC₅₀=74 nM) for researchers requiring clean pharmacological dissociation from harmine (IC₅₀=2 nM). With negligible 5-HT₂A receptor affinity (Ki>10,000 nM vs harmine's 74 nM), THH enables precise dose-response studies devoid of hallucinogenic confounds. Its distinct selectivity—lacking antiproliferative activity in U87 glioblastoma—makes it an indispensable negative control in oncology research. Procure authentic THH for MAO-A/5-HT₂A dissociation studies, β-cell regeneration models, and pharmacokinetic quantification where harmine cannot substitute.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 17019-01-1
Cat. No. B102439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroharmine
CAS17019-01-1
Synonyms1,2,3,4-tetrahydroharmine
tetrahydroharmine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3
InChIKeyZXLDQJLIBNPEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroharmine (CAS 17019-01-1) Procurement Guide: Beta-Carboline Alkaloid for Neuropharmacology and Cancer Research


Tetrahydroharmine (THH; Leptaflorine; CAS 17019-01-1) is a fluorescent indole alkaloid and substituted β-carboline naturally occurring in Banisteriopsis caapi and Peganum harmala [1]. Unlike its close structural analogs harmine and harmaline, THH is a tetrahydro-β-carboline, conferring a distinct pharmacological profile characterized by weak monoamine oxidase A (MAO-A) inhibition (IC₅₀ = 74 nM) and negligible serotonin 5-HT₂A receptor affinity (Ki > 10,000 nM for racemate) [1][2][3]. This compound is procured for specialized research applications in neuropharmacology, oncology, and metabolic disease studies where its unique balance of activities offers a differentiated tool compound.

Why Tetrahydroharmine (CAS 17019-01-1) Cannot Be Substituted by Harmine or Harmaline in Specialized Assays


Tetrahydroharmine exhibits a unique pharmacological fingerprint within the β-carboline family, rendering simple substitution by harmine or harmaline scientifically invalid for specific research applications. While harmine and harmaline are potent MAO-A inhibitors (IC₅₀ = 2 nM and 2.5 nM, respectively), THH is approximately 37-fold weaker (IC₅₀ = 74 nM) [1]. Critically, THH demonstrates a >100-fold selectivity window against 5-HT₂A receptor activation compared to harmine, with Ki values >10,000 nM versus 74 nM for harmine [2][3]. Furthermore, THH displays a distinct anticancer selectivity profile: it lacks antiproliferative activity in U87 glioblastoma cells where harmine exhibits an IC₅₀ of 45.3 µM, yet retains partial efficacy in H4 neuroglioma cells (38% inhibition at highest dose) [4]. These quantitative differences mandate the use of authentic THH in studies of MAO-A/5-HT₂A dissociated pharmacology, β-cell regeneration, and certain cancer models.

Tetrahydroharmine (THH) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


MAO-A Inhibitory Potency: Tetrahydroharmine is 37-Fold Weaker than Harmine, Enabling Differentiated Dose-Response Profiling

Tetrahydroharmine inhibits monoamine oxidase A (MAO-A) with an IC₅₀ of 74 nM. This potency is substantially lower than the companion β-carbolines harmine (IC₅₀ = 2 nM) and harmaline (IC₅₀ = 2.5 nM) under comparable assay conditions [1]. Against MAO-B, THH is essentially inactive (IC₅₀ >100 µM), whereas harmine and harmaline retain micromolar activity (IC₅₀ = 20 µM and 25 µM, respectively) [1]. This graded potency profile allows researchers to employ THH as a low-potency MAO-A inhibitor control or to study MAO-A inhibition in contexts where complete enzyme blockade is undesirable.

MAO-A inhibition Neuropharmacology Enzyme kinetics

5-HT₂A Receptor Affinity: Tetrahydroharmine Exhibits Minimal Serotonergic Hallucinogenic Liability Compared to Harmine

In radioligand binding assays, tetrahydroharmine shows negligible affinity for the serotonin 5-HT₂A receptor, a primary mediator of psychedelic effects. The Ki for racemic THH and R(+)-THH exceeds 10,000 nM, while S(–)-THH exhibits a Ki of 5,890 nM [1]. In stark contrast, harmine binds to the same receptor with a Ki of 74 nM [2][3]. THH also lacks meaningful affinity for 5-HT₁A, 5-HT₂C, and dopamine D₂ receptors [1]. This receptor selectivity profile indicates that THH, unlike harmine, is unlikely to directly activate canonical hallucinogenic pathways, making it a cleaner probe for MAO-A and serotonin reuptake inhibition studies.

5-HT2A receptor Hallucinogenic potential Serotonin pharmacology

DYRK1A Kinase Inhibition: Tetrahydroharmine is 8.2-Fold Less Potent than Harmine, Modulating Downstream Neurogenic Signaling

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in β-cell proliferation and neurodegeneration. In a TR-FRET assay, tetrahydroharmine inhibited DYRK1A with an IC₅₀ of 1.52 µM [1]. Comparatively, harmine was substantially more potent, exhibiting an IC₅₀ of 0.06 µM (60 nM) [1]. The resulting DYRK1A:MAO-A IC₅₀ ratio for THH was calculated as 6.2, whereas harmine exhibited a ratio of 1.2 [1]. This indicates that at MAO-A-inhibiting concentrations, THH exerts weaker concurrent DYRK1A inhibition than harmine, offering a cleaner pharmacological separation of these two targets.

DYRK1A inhibition Neurogenesis Kinase profiling

Glioblastoma Cell Proliferation: Tetrahydroharmine Lacks Antiproliferative Activity in U87 Cells Where Harmine is Active

In a comparative antiproliferative screen using the PrestoBlue assay, tetrahydroharmine exhibited no significant inhibition of U87 glioblastoma cell proliferation at the highest dose tested, whereas harmine demonstrated an IC₅₀ of 45.3 µM [1]. In H4 neuroglioma cells, THH showed partial inhibition (38% at the highest dose), while harmine was markedly more potent with an IC₅₀ of 4.9 µM [1]. This cell-line-specific lack of activity distinguishes THH from harmine and suggests that the reduced ring system (tetrahydro-β-carboline) may abolish the anticancer efficacy observed with the fully aromatic β-carboline scaffold in certain tumor types.

Glioblastoma Anticancer screening Cell proliferation

Pharmacokinetic Independence: Tetrahydroharmine Exhibits a Distinct Plasma Profile from Harmine in Humans

In a clinical pharmacokinetic study of 15 healthy volunteers administered hoasca (ayahuasca), plasma concentration-time profiles revealed that tetrahydroharmine pharmacokinetics were relatively independent of harmine's, whereas DMT parameters correlated with those of harmine [1]. This suggests that THH undergoes distinct absorption, distribution, metabolism, and excretion (ADME) pathways compared to its β-carboline counterparts. Specifically, THH acts primarily as a weak serotonin reuptake inhibitor, while harmine and harmaline function as potent MAO-A inhibitors [1].

Pharmacokinetics Human plasma Metabolism

Serotonin Reuptake Inhibition: Tetrahydroharmine Functions as a Weak SRI, Complementing Its MAO-A Activity

Unlike harmine and harmaline, which are primarily characterized as MAO-A inhibitors, tetrahydroharmine exhibits dual activity as both a weak MAO-A inhibitor and a weak serotonin reuptake inhibitor (SRI) [1][2]. While precise IC₅₀ values for THH's SRI activity are not consistently reported across studies, it is consistently described as a "weak" inhibitor of serotonin uptake [1]. In contrast, harmine and harmaline do not significantly inhibit serotonin reuptake at pharmacologically relevant concentrations. This dual mechanism—albeit weak—differentiates THH within the harmala alkaloid class and may contribute to its distinct in vivo neurochemical signature.

Serotonin reuptake SRI Antidepressant

Tetrahydroharmine (CAS 17019-01-1) Application Scenarios: Where This Compound Provides Verifiable Research Value


MAO-A Inhibitor Dose-Response Studies Requiring Partial, Reversible Enzyme Inhibition

Tetrahydroharmine's 37-fold weaker MAO-A inhibitory potency (IC₅₀ = 74 nM) relative to harmine (IC₅₀ = 2 nM) makes it an ideal tool compound for establishing dose-response curves where complete MAO-A blockade is undesirable [1]. Researchers studying the therapeutic window of MAO-A inhibition or investigating subtle modulation of monoamine levels can employ THH as a low-potency reversible inhibitor control, enabling precise titration of enzyme activity.

Dissecting MAO-A-Dependent Effects from 5-HT₂A Receptor-Mediated Hallucinogenesis

Given its minimal 5-HT₂A receptor affinity (Ki > 10,000 nM) compared to harmine (Ki = 74 nM), THH serves as a clean probe for isolating MAO-A-mediated neurochemical changes from confounding psychedelic receptor activation [2][3]. This is critical for preclinical studies of β-carbolines in mood disorders, neurodegeneration, or metabolic regulation where hallucinogenic liability must be experimentally controlled.

Negative Control Compound in U87 Glioblastoma Antiproliferative Assays

Tetrahydroharmine's complete lack of antiproliferative activity in U87 glioblastoma cells contrasts with harmine's IC₅₀ of 45.3 µM [4]. This makes THH a valuable negative control in cancer biology studies investigating the structural determinants of β-carboline anticancer activity, confirming that observed effects are specific to the fully aromatic scaffold.

In Vivo Studies Requiring Independent Pharmacokinetic Profiling of β-Carbolines

THH exhibits a plasma pharmacokinetic profile independent of harmine in humans following oral administration [5]. Researchers conducting in vivo studies with plant extracts or synthetic mixtures must use authentic THH standards for accurate quantification, as harmine plasma levels cannot serve as a surrogate for THH exposure.

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